2-Amino-5-(benzyloxy)benzonitrile

Catalog No.
S9073278
CAS No.
M.F
C14H12N2O
M. Wt
224.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(benzyloxy)benzonitrile

Product Name

2-Amino-5-(benzyloxy)benzonitrile

IUPAC Name

2-amino-5-phenylmethoxybenzonitrile

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2

InChI Key

MYRYYOSOPJHSKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C#N

2-Amino-5-(benzyloxy)benzonitrile is an organic compound characterized by a complex molecular structure that includes an amino group, a benzyloxy group, and a nitrile group attached to a benzene ring. Its chemical formula is C15H14N2OC_{15}H_{14}N_2O, and it is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups provides diverse reactive sites for further chemical transformations, making it a versatile compound in research and industry .

  • Oxidation: The amino group can be oxidized to yield nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: The benzyloxy and other functional groups can be substituted under specific conditions, often utilizing reagents like sodium hydride or potassium tert-butoxide .

These reactions allow for the modification of the compound's structure, leading to the formation of various derivatives with potentially enhanced properties.

Research indicates that 2-Amino-5-(benzyloxy)benzonitrile exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its structural components allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity. Studies have suggested that compounds with similar structures may influence cellular signaling pathways, leading to therapeutic effects .

The synthesis of 2-Amino-5-(benzyloxy)benzonitrile typically involves several steps:

  • Nitration: A suitable benzene derivative is nitrated to introduce the nitrile group.
  • Reduction: The resulting compound is then reduced to introduce the amino group.
  • Etherification: The benzyloxy and methoxy groups are introduced through etherification reactions.
  • Cyanation: Finally, the nitrile group is introduced using reagents such as copper(I) cyanide under controlled conditions.

For industrial production, methods may be optimized for large-scale synthesis using continuous flow reactors and efficient purification techniques .

2-Amino-5-(benzyloxy)benzonitrile has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Investigated as a lead compound for developing new drugs due to its biological activity.
  • Specialty Chemicals Production: Utilized in producing various specialty chemicals and materials within industrial settings .

Studies on the interactions of 2-Amino-5-(benzyloxy)benzonitrile with biological systems have focused on its potential to inhibit specific enzyme activities or bind to receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Further research may elucidate its role in modulating cellular pathways, contributing to its efficacy as a pharmaceutical candidate .

Several compounds share structural similarities with 2-Amino-5-(benzyloxy)benzonitrile, each exhibiting unique properties:

Compound NameStructural DifferencesPotential Impact on Reactivity/Bioactivity
2-Amino-5-methoxybenzonitrileLacks the benzyloxy groupMay affect reactivity and biological activity
2-Amino-4-methoxybenzonitrileDifferent substitution patternResults in varied chemical properties
2-Amino-5-(benzyloxy)benzonitrileLacks the methoxy groupInfluences solubility and reactivity

The unique combination of functional groups in 2-Amino-5-(benzyloxy)benzonitrile allows for additional sites for chemical modification, enhancing its versatility compared to these similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.094963011 g/mol

Monoisotopic Mass

224.094963011 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

Explore Compound Types